molecular formula C24H31N B14449624 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine CAS No. 77914-38-6

1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine

Katalognummer: B14449624
CAS-Nummer: 77914-38-6
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: OWLYKMVGRAKIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is an organic compound with a complex structure that includes an indene core substituted with various alkyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reactions: The indene core is then subjected to various substitution reactions to introduce the diethyl, pentan-3-yl, and phenyl groups. These reactions often require specific reagents and conditions, such as Grignard reagents or organolithium compounds, under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1-Diethyl-2-phenyl-1H-inden-6-amine
  • 1,1-Diethyl-3-(pentan-3-yl)-1H-inden-6-amine
  • 1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-5-amine

Uniqueness

1,1-Diethyl-3-(pentan-3-yl)-2-phenyl-1H-inden-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentan-3-yl group at the 3-position and the phenyl group at the 2-position of the indene core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

CAS-Nummer

77914-38-6

Molekularformel

C24H31N

Molekulargewicht

333.5 g/mol

IUPAC-Name

3,3-diethyl-1-pentan-3-yl-2-phenylinden-5-amine

InChI

InChI=1S/C24H31N/c1-5-17(6-2)22-20-15-14-19(25)16-21(20)24(7-3,8-4)23(22)18-12-10-9-11-13-18/h9-17H,5-8,25H2,1-4H3

InChI-Schlüssel

OWLYKMVGRAKIHW-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C1=C(C(C2=C1C=CC(=C2)N)(CC)CC)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.